PROTAC IRAK4 degrader-3

Description

Properties

Molecular Formula |

C57H68FN11O8S |

|---|---|

Molecular Weight |

1086.3 g/mol |

IUPAC Name |

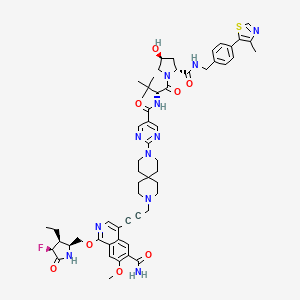

1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-[3-[3-[5-[[(2R)-1-[(2R,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]pyrimidin-2-yl]-3,9-diazaspiro[5.5]undecan-9-yl]prop-1-ynyl]-7-methoxyisoquinoline-6-carboxamide |

InChI |

InChI=1S/C57H68FN11O8S/c1-7-39-43(65-52(74)46(39)58)31-77-53-41-25-45(76-6)42(49(59)71)24-40(41)36(27-61-53)9-8-18-67-19-14-57(15-20-67)16-21-68(22-17-57)55-62-28-37(29-63-55)50(72)66-48(56(3,4)5)54(75)69-30-38(70)23-44(69)51(73)60-26-34-10-12-35(13-11-34)47-33(2)64-32-78-47/h10-13,24-25,27-29,32,38-39,43-44,46,48,70H,7,14-23,26,30-31H2,1-6H3,(H2,59,71)(H,60,73)(H,65,74)(H,66,72)/t38-,39-,43+,44+,46-,48-/m0/s1 |

InChI Key |

VCCDOPPWOSIMCD-HCDYCOHBSA-N |

Isomeric SMILES |

CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)N[C@@H](C(=O)N7C[C@H](C[C@@H]7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C |

Canonical SMILES |

CCC1C(NC(=O)C1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)NC(C(=O)N7CC(CC7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PROTAC IRAK4 Degrader-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for PROTAC IRAK4 degrader-3, a targeted protein degrader designed to eliminate Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the molecular machinery involved, summarizes key quantitative data for representative IRAK4 degraders, outlines detailed experimental protocols for their characterization, and provides visual representations of the critical pathways and processes.

Introduction to PROTAC Technology and the IRAK4 Target

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2][3] Unlike traditional inhibitors that merely block the function of a protein, PROTACs physically remove the protein from the cell, offering a powerful therapeutic strategy.[4]

IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response.[5][6] It acts as a central signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][5] Upon activation, IRAK4, in conjunction with the adapter protein MyD88, forms a complex called the Myddosome.[7] This complex initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[7][8]

This compound is a von Hippel-Lindau (VHL) E3 ligase-based PROTAC designed to specifically target IRAK4 for degradation.[9] By removing both the kinase and scaffolding functions of IRAK4, this degrader aims to provide a more profound and sustained inhibition of the inflammatory signaling cascade compared to traditional kinase inhibitors.[10][11]

Core Mechanism of Action

The mechanism of action of this compound can be broken down into a catalytic cycle involving several key steps:

-

Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands connected by a linker, simultaneously binds to both IRAK4 (the protein of interest) and the VHL E3 ubiquitin ligase. This brings the target protein and the E3 ligase into close proximity, forming a transient ternary complex (IRAK4-PROTAC-VHL).[2][4] The formation and stability of this complex are critical for the efficiency of the degradation process.[12]

-

Ubiquitination of IRAK4: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the IRAK4 protein. This process is repeated to form a polyubiquitin chain, which acts as a molecular flag for degradation.[1][3]

-

Proteasomal Degradation: The polyubiquitinated IRAK4 is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically cleaves IRAK4 into small peptides.[3][4]

-

Recycling of the PROTAC: After IRAK4 is degraded, the this compound molecule is released from the complex and can bind to another IRAK4 protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[1][4]

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular events and signaling pathways involved in the action of this compound.

Caption: General mechanism of action for this compound.

Caption: Simplified IRAK4 signaling pathway and the point of intervention.

Caption: General experimental workflow for characterizing PROTAC IRAK4 degraders.

Quantitative Data Summary

The following tables summarize key quantitative data for representative IRAK4 degraders. While specific data for "this compound" is limited in publicly available literature, the data for KT-474, a well-characterized clinical-stage IRAK4 degrader, and other compounds provide a strong reference for the expected potency and efficacy.

Table 1: In Vitro Degradation of IRAK4

| Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |

| KT-474 | THP-1 | 8.9 | 66.2 | Cereblon | [13] |

| KT-474 | hPBMCs | 0.9 | >95 | Cereblon | [11][13] |

| Compound 9 | OCI-LY10 | ~10 | >90 | Cereblon | [10] |

| Compound 9 | TMD8 | ~10 | >90 | Cereblon | [10] |

| Compound 9 (Nunes et al.) | PBMCs | 151 | >90 | VHL | [14] |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Inhibition of Cytokine Production

| Compound | Cell Line | Stimulant | Cytokine | IC50 | Reference |

| This compound | PBMCs | - | IL-6 | Complete blockage at 0.01-100 µM | [9][15] |

| KT-474 | hPBMCs | LPS & R848 | IL-6 | Potent Inhibition | [13] |

| Compound 9 (Nunes et al.) | PBMCs | IL-1β | Multiple Cytokines | Inhibition Observed | [14] |

IC50: Half-maximal inhibitory concentration.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PROTAC IRAK4 degraders.

Western Blotting for IRAK4 Degradation

This protocol is for determining the extent of IRAK4 protein degradation in cells treated with a PROTAC.

Materials:

-

Cell line of interest (e.g., PBMCs, THP-1, OCI-LY10)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against IRAK4

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-IRAK4 antibody and the loading control antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities for IRAK4 and the loading control. Normalize the IRAK4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10][16]

Cytokine Secretion Assay (ELISA)

This protocol measures the effect of IRAK4 degradation on the production of pro-inflammatory cytokines.

Materials:

-

Cell line capable of cytokine production (e.g., PBMCs)

-

This compound

-

Stimulant (e.g., Lipopolysaccharide (LPS) or R848)

-

ELISA kit for the cytokine of interest (e.g., human IL-6)

-

Cell culture plates

-

Microplate reader

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for a predetermined time (e.g., 18-24 hours).

-

Stimulation: Add the stimulant (e.g., LPS) to the wells to induce cytokine production and incubate for an appropriate time.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody and substrate.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of the cytokine in each sample based on a standard curve. Determine the IC50 value for the inhibition of cytokine secretion.[15]

Ternary Complex Formation Assay (NanoBRET™)

This in-cell assay quantifies the formation of the IRAK4-PROTAC-E3 ligase ternary complex.

Materials:

-

HEK293T cells

-

Plasmids encoding NanoLuc®-IRAK4 and HaloTag®-VHL

-

Transfection reagent

-

This compound

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NanoLuc®-IRAK4 and HaloTag®-VHL plasmids.

-

Cell Plating and Ligand Labeling: Plate the transfected cells in white-walled, white-bottom 96-well plates. Add the HaloTag® NanoBRET™ 618 Ligand and incubate.

-

PROTAC Treatment: Treat the cells with a range of this compound concentrations.

-

Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the luminescence at 460 nm (donor) and >610 nm (acceptor) using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[12]

Conclusion

This compound represents a promising therapeutic modality that leverages the cell's natural protein disposal machinery to eliminate IRAK4, a key driver of inflammation. By inducing the formation of a ternary complex with an E3 ligase, it triggers the ubiquitination and subsequent proteasomal degradation of IRAK4. This mechanism of action, which removes the entire protein, has the potential to offer a more complete and durable therapeutic effect compared to traditional kinase inhibitors that only block its enzymatic activity. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this and other targeted protein degraders.

References

- 1. researchgate.net [researchgate.net]

- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 3. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ternary complex formation - Profacgen [profacgen.com]

- 5. researchgate.net [researchgate.net]

- 6. IRAK4 - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifesensors.com [lifesensors.com]

- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

The IRAK4 Signaling Pathway: A Core Mediator in Autoimmune Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in the innate immune system, playing a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central function in propagating inflammatory responses has positioned it as a key therapeutic target for a spectrum of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. This technical guide provides a comprehensive overview of the IRAK4 signaling pathway, its pathological role in autoimmunity, and the current landscape of therapeutic intervention. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a thorough resource for researchers and drug development professionals in the field.

Introduction to IRAK4 and its Role in Innate Immunity

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as an essential upstream mediator in the MyD88-dependent signaling pathway.[1][2][3][4][5][6] This pathway is activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) recognized by TLRs and pro-inflammatory cytokines of the IL-1 family.[3][6] IRAK4's role is unique among the IRAK family members (IRAK1, IRAK2, and IRAK-M/IRAK3) as it is the master regulator whose kinase activity is indispensable for the initiation of downstream signaling.[6][7]

Upon ligand binding to a TLR or IL-1R, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88.[3][6] MyD88 then recruits IRAK4 through interactions between their respective death domains, forming a complex known as the Myddosome.[3][6][8] Within this complex, IRAK4 becomes activated and subsequently phosphorylates IRAK1 and IRAK2, initiating a cascade of downstream signaling events that culminate in the activation of transcription factors such as NF-κB, AP-1, and interferon regulatory factor 5 (IRF5).[3][9][10] These transcription factors, in turn, drive the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are central to the inflammatory response.[3][9]

The IRAK4 Signaling Cascade: A Detailed Molecular Pathway

The activation of the IRAK4 signaling pathway is a tightly regulated process involving the assembly of multi-protein complexes and a series of phosphorylation events.

-

Myddosome Formation: The initial event is the ligand-induced oligomerization of TLRs or IL-1Rs, which facilitates the recruitment of MyD88. MyD88 then serves as a scaffold for the recruitment of IRAK4, IRAK1, and IRAK2, forming the Myddosome complex.[3][8] IRAK4's scaffolding function is critical for the stable assembly of this complex.[9]

-

IRAK4 Activation and Downstream Phosphorylation: Once incorporated into the Myddosome, IRAK4 undergoes autophosphorylation, which is a key step in its activation.[11] Activated IRAK4 then phosphorylates IRAK1 and IRAK2.[3][8] This phosphorylation event leads to the full activation of IRAK1's kinase activity and its subsequent autophosphorylation.[8]

-

Recruitment of TRAF6 and Activation of Downstream Kinases: Phosphorylated IRAK1 recruits the E3 ubiquitin ligase TRAF6 to the complex.[3] TRAF6, in conjunction with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1a, catalyzes the formation of K63-linked polyubiquitin chains on itself and other substrates, including IKKγ (NEMO).[6] This polyubiquitination serves as a scaffold to recruit and activate the TAK1 complex, which consists of TAK1, TAB1, and TAB2.

-

Activation of NF-κB and MAPK Pathways: Activated TAK1 phosphorylates and activates two major downstream pathways:

-

The IKK complex: TAK1 phosphorylates IKKβ, leading to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the transcription factor NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes.[12]

-

The MAPK pathways: TAK1 also activates the mitogen-activated protein kinase (MAPK) cascades, including the JNK, p38, and ERK pathways.[9] These pathways lead to the activation of the transcription factor AP-1 (a heterodimer of c-Jun and c-Fos), which collaborates with NF-κB to promote the expression of inflammatory mediators.

-

-

Activation of IRF5: IRAK4 kinase activity is also crucial for the activation of interferon regulatory factor 5 (IRF5), a key transcription factor implicated in the pathogenesis of several autoimmune diseases.[10] The pathway to IRF5 activation involves IRAK4-dependent activation of TAK1 and IKKβ, which in turn phosphorylates IRF5, leading to its nuclear translocation and the subsequent transcription of pro-inflammatory cytokines.[10]

The Dual Role of IRAK4: Kinase and Scaffold

Recent research has illuminated that IRAK4 possesses a dual functionality that is critical for its role in TLR/IL-1R signaling: it acts as both a kinase and a scaffold protein.[9] While its kinase activity is essential for the phosphorylation and activation of downstream targets, its scaffold function is necessary for the proper assembly of the Myddosome complex.[9]

Studies using IRAK4 kinase-inactive knock-in mice have demonstrated that while the production of pro-inflammatory cytokines is significantly impaired, some downstream signaling events, such as NF-κB activation, can still occur, albeit with delayed kinetics.[1][2] This suggests that the scaffold function of IRAK4 is sufficient to assemble a partially active signaling complex, but the kinase activity is required for the full and robust inflammatory response.[9] This dual functionality has important implications for drug development, as targeting both the kinase and scaffold functions of IRAK4 may offer a more complete therapeutic blockade of the pathway.

IRAK4 in Autoimmune Diseases

The dysregulation of the IRAK4 signaling pathway is a common feature in a number of autoimmune diseases, where the chronic activation of innate immune cells leads to tissue damage and inflammation.

Rheumatoid Arthritis (RA)

Rheumatoid arthritis is a chronic inflammatory autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction.[13][14] TLRs and IL-1Rs are highly expressed in the synovial tissue of RA patients, and their activation by endogenous ligands, such as damage-associated molecular patterns (DAMPs), is thought to be a key driver of the disease.[15]

The IRAK4 signaling pathway is central to the pathogenesis of RA by mediating the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are critical for the inflammatory process in the joint.[13][16] Inhibition of IRAK4 has been shown to suppress the production of these cytokines from macrophages stimulated with synovial fluid from RA patients.[15] Moreover, IRAK4 inhibitors have demonstrated efficacy in preclinical models of arthritis, reducing joint inflammation and bone erosion.[17][18]

Systemic Lupus Erythematosus (SLE)

Systemic lupus erythematosus is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens and the formation of immune complexes that deposit in various tissues, leading to widespread inflammation.[19] TLR7 and TLR9, which recognize nucleic acids, are strongly implicated in the pathogenesis of SLE.[7] The activation of these TLRs in B cells and plasmacytoid dendritic cells (pDCs) by self-derived nucleic acids leads to the production of type I interferons and autoantibodies, which are hallmarks of the disease.[7][20]

The IRAK4 signaling pathway is a critical mediator of TLR7 and TLR9 signaling in SLE.[7][21] Inhibition of IRAK4 has been shown to block the production of type I interferons and reduce autoantibody levels in preclinical models of lupus.[7][17][22] Furthermore, mice with a kinase-dead version of IRAK4 are protected from developing lupus-like symptoms.[19][20] These findings highlight the therapeutic potential of targeting IRAK4 in SLE.

Therapeutic Targeting of IRAK4

Given its central role in driving inflammation in autoimmune diseases, IRAK4 has emerged as a highly attractive target for therapeutic intervention.[6] A number of small molecule inhibitors of IRAK4 are currently in various stages of preclinical and clinical development.[13][14][23]

IRAK4 Inhibitors in Clinical Development

Several IRAK4 inhibitors have advanced into clinical trials for autoimmune indications. These compounds are designed to be orally bioavailable and to specifically target the ATP-binding site of IRAK4, thereby inhibiting its kinase activity.

| Compound | Developer | Highest Phase of Development (Autoimmune) | Selected Indications | Reference |

| Zimlovisertib (PF-06650833) | Pfizer | Phase 2 | Rheumatoid Arthritis, Hidradenitis Suppurativa | [13][14][17][23] |

| Edecesertib (BAY 1834845) | Bayer | Phase 2 | Atopic Dermatitis, Rheumatoid Arthritis | [13][23] |

| BMS-986126 | Bristol-Myers Squibb | Preclinical (in referenced lupus models) | Systemic Lupus Erythematosus | [7][22] |

| CA-4948 | Curis | Phase 1/2 (Oncology) | Hematological Malignancies | [13] |

Quantitative Data on IRAK4 Inhibition

The efficacy of IRAK4 inhibitors has been demonstrated in a variety of in vitro and in vivo models.

| Assay/Model | Inhibitor | Readout | Result | Reference |

| Human Macrophages (stimulated with RA synovial fluid) | IRAK4 inhibitor | IL-6, IL-8, TNFα production | EC50 of 27, 26, and 28 nM, respectively | [15] |

| Rat Collagen-Induced Arthritis (CIA) | PF-06650833 | Arthritis Score | Significant reduction in disease severity | [17] |

| MRL/lpr and NZB/NZW mouse models of lupus | BMS-986126 | Proteinuria, anti-dsDNA antibodies | Significant reduction in disease parameters | [7][22] |

| Pristane-induced mouse model of lupus | PF-06650833 | Circulating autoantibodies | Reduction in autoantibody levels | [17] |

| Phase 1 Clinical Trial (Healthy Volunteers) | PF-06650833 | Whole blood IFN gene signature | Reduction in IFN signature expression | [17] |

Experimental Protocols

IRAK4 Kinase Activity Assay

This protocol describes a general method for measuring IRAK4 kinase activity, which is essential for screening and characterizing IRAK4 inhibitors. Several commercial kits are available for this purpose.[24][25][26][27]

Objective: To quantify the enzymatic activity of IRAK4 and assess the potency of inhibitory compounds.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by IRAK4. The amount of product formed (phosphorylated substrate or ADP) is then quantified. Luminescence-based assays, such as ADP-Glo™, are commonly used.[24][25]

Materials:

-

Recombinant human IRAK4 enzyme

-

IRAK4 substrate (e.g., a specific peptide or myelin basic protein)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[25]

-

ADP-Glo™ Kinase Assay reagents (Promega) or similar detection system

-

Test compounds (IRAK4 inhibitors) dissolved in DMSO

-

96-well or 384-well microplates

-

Luminometer

Procedure:

-

Prepare the kinase reaction mixture by adding IRAK4 enzyme, substrate, and assay buffer to the wells of a microplate.

-

Add the test compounds at various concentrations (typically a serial dilution) to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme). The final DMSO concentration should not exceed 1%.[24]

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).[25]

-

Stop the reaction and measure the kinase activity using the ADP-Glo™ detection reagents according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP generated into a luminescent signal.

-

Read the luminescence on a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Murine Models of Autoimmune Disease

Preclinical evaluation of IRAK4 inhibitors often involves the use of well-established mouse models of autoimmune diseases.

Objective: To assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of IRAK4 inhibitors.

Models:

-

Collagen-Induced Arthritis (CIA) for RA: DBA/1 mice are immunized with type II collagen emulsified in complete Freund's adjuvant. The development of arthritis is monitored by clinical scoring of paw swelling and inflammation. Treatment with the test compound is typically initiated before or at the onset of disease.[17]

-

MRL/lpr and NZB/NZW Mice for SLE: These are spontaneous models of lupus that develop a disease closely resembling human SLE, including the production of autoantibodies, immune complex-mediated glomerulonephritis, and proteinuria.[7][22] Treatment with the test compound is administered over a prolonged period, and disease progression is monitored by measuring parameters such as proteinuria, anti-dsDNA antibody titers, and survival.[7][22]

-

Pristane-Induced Lupus: Intraperitoneal injection of pristane into non-autoimmune mouse strains induces a lupus-like syndrome characterized by the production of autoantibodies and glomerulonephritis.[17]

General Procedure:

-

Acclimate the animals to the housing conditions.

-

Induce the disease model (for CIA and pristane-induced lupus) or use spontaneously developing models (MRL/lpr, NZB/NZW).

-

Randomize the animals into treatment and vehicle control groups.

-

Administer the test compound and vehicle according to the desired dosing regimen (e.g., oral gavage, once or twice daily).

-

Monitor the animals regularly for clinical signs of disease.

-

Collect biological samples (e.g., blood, urine, tissues) at specified time points for analysis of disease markers (e.g., autoantibodies, cytokines, proteinuria) and pharmacokinetic/pharmacodynamic endpoints.

-

At the end of the study, euthanize the animals and perform histopathological analysis of relevant tissues (e.g., joints, kidneys).

Conclusion and Future Directions

The IRAK4 signaling pathway is a critical mediator of innate immunity and plays a central role in the pathogenesis of autoimmune diseases. Its position as an upstream kinase in the TLR/IL-1R signaling cascade makes it an ideal target for therapeutic intervention. The development of potent and selective IRAK4 inhibitors has shown great promise in preclinical models and early clinical trials, offering a novel therapeutic strategy for patients with rheumatoid arthritis, systemic lupus erythematosus, and other inflammatory disorders.

Future research will likely focus on several key areas:

-

Long-term safety and efficacy of IRAK4 inhibitors in larger clinical trials: Establishing a favorable risk-benefit profile will be crucial for the successful clinical translation of these compounds.

-

Biomarker development: Identifying biomarkers that can predict which patients are most likely to respond to IRAK4 inhibition will be important for personalizing treatment.

-

Combination therapies: Exploring the potential of combining IRAK4 inhibitors with other immunomodulatory agents may lead to enhanced efficacy and a broader therapeutic window.

-

Targeting the scaffold function of IRAK4: Developing molecules that can disrupt the scaffold function of IRAK4, either alone or in combination with kinase inhibition, may provide a more complete blockade of the pathway.

References

- 1. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]

- 4. researchgate.net [researchgate.net]

- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IRAK4 - Wikipedia [en.wikipedia.org]

- 7. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 9. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. rupress.org [rupress.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. AB0108 IRAK4 INHIBITION SUPPRESSES PROINFLAMMATORY CYTOKINE PRODUCTION FROM HUMAN MACROPHAGES STIMULATED WITH SYNOVIAL FLUID FROM RHEUMATOID ARTHRITIS PATIENTS | Annals of the Rheumatic Diseases [ard.bmj.com]

- 16. Role of IRAK-4 in Rheumatoid Arthritis - Andrei Medvedev [grantome.com]

- 17. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

- 18. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The kinase IRAK4 promotes endosomal TLR and immune complex signaling in B cells and plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. promega.com [promega.com]

- 26. bellbrooklabs.com [bellbrooklabs.com]

- 27. media.cellsignal.com [media.cellsignal.com]

The Linchpin of Inflammation: An In-depth Guide to the Scaffolding Function of IRAK4

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in innate immune signaling, traditionally recognized for its serine/threonine kinase activity. However, a growing body of evidence reveals that its role as a molecular scaffold is not only significant but essential for the propagation of inflammatory signals downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). This technical guide delineates the scaffolding function of IRAK4, distinguishing it from its kinase activity. We will explore the core signaling pathways dependent on this scaffolding role, present quantitative data from key experiments, detail relevant experimental methodologies, and discuss the therapeutic implications of targeting this non-enzymatic function. Conventional small-molecule inhibitors that target the kinase function of IRAK4 do not disrupt its scaffolding role, which is crucial for Myddosome assembly and subsequent NF-κB activation[1]. This highlights the necessity of developing novel therapeutic strategies, such as protein degraders or direct scaffolding inhibitors, to fully abrogate IRAK4-driven inflammation.

The Dual Nature of IRAK4: A Kinase and a Scaffold

IRAK4 is a central regulator of innate immunity, orchestrating responses to a wide array of pathogens and danger signals through TLR and IL-1R pathways[2][3]. Its function is twofold:

-

Kinase Activity: As a serine/threonine kinase, IRAK4 phosphorylates downstream substrates, including IRAK1 and IRAK2, initiating a phosphorylation cascade[4][5][6].

-

Scaffolding Activity: Independent of its enzymatic function, IRAK4 serves as a crucial architectural component of the "Myddosome," a multi-protein signaling complex[3][7]. This scaffolding function is indispensable for the recruitment and activation of downstream signaling molecules[1].

Studies using cells with kinase-deficient IRAK4 have demonstrated that they do not replicate the phenotype of IRAK4 knockout cells, underscoring the critical, independent role of the IRAK4 scaffold[8][9]. Loss of the IRAK4-MyD88 scaffolding interaction has a more profound negative impact on IL-1-induced signaling and cytokine expression than the loss of its kinase activity alone[2].

Signaling Pathways Governed by IRAK4 Scaffolding

The scaffolding function of IRAK4 is fundamental to the assembly and activation of the Myddosome complex upon TLR/IL-1R stimulation.

The Canonical Myddosome Pathway

Upon ligand binding to a TLR (excluding TLR3) or IL-1R, the adaptor protein Myeloid differentiation primary-response 88 (MyD88) is recruited. MyD88 then serves as the initial platform for the hierarchical assembly of the Myddosome[5][6][8]. IRAK4 is recruited directly to MyD88, and this interaction is purely dependent on its scaffolding properties. The IRAK4 scaffold then bridges the interaction between MyD88 and other IRAK family members, IRAK1 and IRAK2[10]. This assembly brings the kinases into close proximity, facilitating the subsequent signaling cascade that leads to the activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6 activation ultimately triggers the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, culminating in the transcription of pro-inflammatory cytokines[3][11].

Integration of MyD88 and TRIF Pathways in TLR4 Signaling

The signaling pathway for TLR4 is unique as it utilizes both the MyD88 and TRIF (TIR-domain-containing adapter-inducing interferon-β) adaptors. While the MyD88-dependent arm proceeds as described above, the TRIF-dependent arm typically leads to the activation of IRF3 and late-phase NF-κB. Surprisingly, recent studies have revealed that the IRAK4 scaffold is essential for integrating these two pathways. The IRAK4 scaffold is required for the activation of TRAF6 by both MyD88 and TRIF, making it a central node in the entire TLR4 response[12][13][14]. This kinase-independent function in the TRIF pathway demonstrates a previously unknown level of integration orchestrated by the IRAK4 scaffold[12].

Experimental Dissection of IRAK4 Functions

Distinguishing the scaffolding function of IRAK4 from its kinase activity requires specific molecular and genetic tools.

Key Experimental Approaches

-

Kinase-Inactive (KI) Mutants: Researchers utilize genetically engineered mice (Irak4 Ki) that express a full-length IRAK4 protein with a point mutation in the kinase domain, rendering it enzymatically dead. Comparing these animals or their cells to wild-type (WT) and complete knockout (Irak4-/-) models allows for the specific evaluation of the scaffold's contribution[12][15].

-

Pharmacological Inhibition: The use of highly selective IRAK4 kinase inhibitors (e.g., PF-06650833) can acutely block enzymatic activity, allowing for a temporal analysis of kinase-dependent versus scaffold-dependent events[2][7][12].

-

Targeted Protein Degradation: The development of Proteolysis Targeting Chimeras (PROTACs), such as KT-474, allows for the complete removal of the IRAK4 protein. Comparing the effects of a degrader to a kinase inhibitor provides a powerful system to assess the biological impact of the scaffolding function, as degraders eliminate both activities while inhibitors only block one[1][16][17].

-

Co-immunoprecipitation (Co-IP): This biochemical technique is used to demonstrate protein-protein interactions. By pulling down one component of the Myddosome (e.g., MyD88), researchers can use immunoblotting to see if other components (like IRAK1/2) are still recruited in the absence of IRAK4 kinase activity, directly testing the scaffold's integrity[12][15].

Example Experimental Protocol: Co-immunoprecipitation

-

Objective: To determine if the IRAK4 scaffold is sufficient for the recruitment of IRAK1 and IRAK2 to the Myddosome in the absence of its kinase activity.

-

Methodology:

-

Cell Culture and Stimulation: Bone marrow-derived macrophages (BMDMs) from WT, Irak4 Ki, and Irak4-/- mice are cultured. Cells are then stimulated with a TLR ligand (e.g., 100 ng/mL LPS for TLR4 or 1 µg/mL R848 for TLR7) for 60 minutes[15].

-

Cell Lysis: Cells are washed with cold PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose beads. An antibody targeting MyD88 is added to the lysate and incubated to form antibody-antigen complexes. Protein A/G beads are then added to capture these complexes.

-

Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

-

Immunoblotting (Western Blot): The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for IRAK4, IRAK1, and IRAK2 to detect their presence in the immunoprecipitated MyD88 complex.

-

Quantitative Analysis of IRAK4 Scaffolding Function

Quantitative data from studies using kinase-inactive mutants starkly illustrate the differential roles of IRAK4's functions depending on the specific signaling pathway.

TLR7 Signaling: Kinase Activity is Essential

In response to the TLR7 ligand R848, the kinase activity of IRAK4 is absolutely required for cytokine production. Macrophages from Irak4 Ki mice show severely deficient production of TNF-α and IL-12, a phenotype nearly identical to that of the full knockout (Irak4-/-)[12][15]. This indicates that for TLR7 signaling, the scaffold alone is insufficient to propagate the inflammatory signal.

Table 1: Effect of IRAK4 Status on TLR7-Mediated Cytokine Production (R848 Stimulation)

| Genotype | TNF-α Production | IL-12 Production |

|---|---|---|

| Wild-Type (WT) | Robust | Robust |

| Kinase-Inactive (KI) | Severely Deficient | Severely Deficient |

| Knockout (-/-) | Absent | Absent |

(Data summarized from Pereira et al., 2022[12][15])

TLR4 Signaling: Scaffolding Function is Dominant

In contrast, following stimulation with the TLR4 ligand LPS, macrophages from Irak4 Ki mice still produce significant, albeit reduced, amounts of TNF-α and IL-12[12][15]. However, cells from Irak4-/- mice fail to produce these cytokines. This highlights a substantial difference between the loss of kinase activity and the loss of the entire protein, proving that the IRAK4 scaffold has a critical, kinase-independent role in the TLR4 pathway[12][13].

Table 2: Effect of IRAK4 Status on TLR4-Mediated Cytokine Production (LPS Stimulation)

| Genotype | TNF-α Production | IL-12 Production |

|---|---|---|

| Wild-Type (WT) | Robust | Robust |

| Kinase-Inactive (KI) | Partially Impaired | Partially Impaired |

| Knockout (-/-) | Absent | Absent |

(Data summarized from Pereira et al., 2022[12][15])

Therapeutic Implications

The essential nature of the IRAK4 scaffolding function has profound implications for drug development.

-

Limitations of Kinase Inhibitors: While IRAK4 kinase inhibitors can suppress inflammation, their efficacy may be limited because they leave the scaffolding function intact. This is particularly relevant in TLR4-driven pathologies and in human cells where the scaffold appears to play a more dominant role than in murine cells[8][9].

-

The Promise of IRAK4 Degraders: Targeted protein degraders (e.g., PROTACs) offer a superior therapeutic strategy by inducing the complete elimination of the IRAK4 protein, thereby blocking both its kinase and scaffolding functions[16][17]. The IRAK4 degrader KT-474, for instance, achieves half-maximal degradation at a concentration of 4.0 nM in RAW 264.7 cells and shows stronger anti-inflammatory effects than conventional kinase inhibitors[17].

-

Novel Scaffolding Inhibitors: A new frontier in IRAK4-targeted therapy is the development of small molecules that directly bind to IRAK4 and block its scaffolding interactions with MyD88 or IRAK1/2, without affecting the kinase domain. This represents a novel therapeutic approach with the potential for greater efficacy across a range of inflammatory diseases[10].

Conclusion

The role of IRAK4 in inflammation is far more complex than that of a simple protein kinase. Its function as a molecular scaffold is a non-redundant, essential requirement for the assembly of the Myddosome, the integration of distinct TLR signaling arms, and the propagation of a robust inflammatory response. Understanding and specifically targeting this scaffolding function is paramount for the development of next-generation therapeutics designed to treat a wide spectrum of TLR/IL-1R-driven autoimmune and inflammatory diseases.

References

- 1. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 7. Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]

- 11. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [repository.escholarship.umassmed.edu]

- 14. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]

- 15. researchgate.net [researchgate.net]

- 16. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Design and Synthesis of Novel IRAK4-Targeting PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Degrading IRAK4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune system.[1][2][3][4] It plays a pivotal role in signal transduction pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogens and triggering inflammatory responses.[1][5][6][7] Upon activation, IRAK4 is recruited to the MyD88 adaptor protein, forming a complex known as the Myddosome.[4][7] This event initiates a signaling cascade that activates downstream pathways, including NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines.[4][8]

Crucially, IRAK4 possesses both kinase and scaffolding functions.[8][9][10][11] While traditional small molecule inhibitors can block its kinase activity, they often fail to disrupt the scaffolding function, which can still allow for partial signal transduction.[8][10][12][13] This limitation has driven the exploration of alternative therapeutic strategies.

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to overcome this challenge.[8] PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein. By completely removing the IRAK4 protein, PROTACs can abrogate both its kinase and scaffolding activities, offering a more comprehensive and potentially more effective therapeutic approach for treating inflammatory diseases and certain cancers.[3][8][10][11][12][13]

Core Principles of IRAK4 PROTAC Design

An IRAK4 PROTAC is a chimeric molecule comprising three essential components: a ligand that binds to IRAK4, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[8] The PROTAC functions by forming a ternary complex between IRAK4 and an E3 ligase, which then tags IRAK4 with ubiquitin, marking it for degradation by the cell's proteasome.

Caption: General mechanism of IRAK4 degradation by a PROTAC molecule.

1. IRAK4-Targeting Ligands (Warheads): The design process begins with a potent and selective ligand for IRAK4. Many successful IRAK4 PROTACs have utilized warheads derived from known IRAK4 inhibitors, such as PF-06650833.[2][3][8][11] Structural information from co-crystal structures is invaluable for identifying a solvent-exposed vector on the ligand where the linker can be attached without disrupting the key binding interactions with the IRAK4 protein.[3][8]

2. E3 Ubiquitin Ligase Ligands: The choice of E3 ligase is critical for degradation efficacy. The most commonly hijacked E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[2][4][8] Ligands such as pomalidomide and thalidomide are used to recruit CRBN, while VHL is typically recruited with derivatives of the HIF-1α peptide.[2][8]

3. The Linker: The linker is not merely a spacer but a crucial determinant of PROTAC activity. Its length, rigidity, and chemical composition directly influence the stability and geometry of the ternary complex. Linkers often consist of polyethylene glycol (PEG) chains or alkyl chains of varying lengths.[2][3][8] Empirical optimization is usually required to identify the optimal linker that facilitates a productive ternary complex formation, leading to efficient ubiquitination and degradation.

Synthesis of Novel IRAK4 PROTACs: A Representative Scheme

The synthesis of an IRAK4 PROTAC is a multi-step process that involves the separate synthesis of the IRAK4 ligand, the E3 ligase ligand with an appropriate linker attachment point, and their final conjugation. Below is a generalized synthetic route representative of those found in the literature.[8]

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of IRAK4 Ternary Complex Formation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural biology of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) ternary complex, a critical signaling hub in innate immunity. Understanding the intricate molecular architecture and the dynamics of its formation is paramount for the development of novel therapeutics targeting a range of inflammatory diseases, autoimmune disorders, and cancers. This document provides a comprehensive overview of the core components, signaling pathways, structural data, and the experimental methodologies used to elucidate the formation and function of this vital complex.

Introduction to the IRAK4 Ternary Complex: The Myddosome

The primary IRAK4 ternary complex is a supramolecular organizing center (SMOC) known as the Myddosome . This complex is a cornerstone of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogens and initiating an inflammatory response.[1][2][3] The core components of the Myddosome are:

-

MyD88 (Myeloid Differentiation Primary Response 88): An adaptor protein that is recruited to the activated receptor. It contains a death domain (DD) and a Toll/Interleukin-1 receptor (TIR) domain.[1][3]

-

IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): A serine/threonine kinase that acts as the master kinase in the pathway. It is recruited to MyD88 via interactions between their respective death domains.[2][4]

-

IRAK1 or IRAK2 (Interleukin-1 Receptor-Associated Kinase 1 or 2): Substrate kinases that are subsequently recruited to the MyD88-IRAK4 complex to propagate the signal downstream.[3]

The formation of the Myddosome is a hierarchical and highly ordered process that brings the kinase domains of the IRAK proteins into close proximity, allowing for their phosphorylation and activation.[3][4][5] This "signalosome" acts as a scaffold to recruit further downstream signaling molecules, leading to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory genes.[1][6]

The IRAK4 Signaling Pathway

The formation of the IRAK4 ternary complex is a pivotal event in the TLR/IL-1R signaling cascade. The pathway can be summarized as follows:

-

Ligand Recognition and Receptor Dimerization: The process begins with the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs, or cytokines by IL-1Rs. This leads to receptor dimerization or oligomerization.[3]

-

MyD88 Recruitment: The conformational change in the receptor's intracellular TIR domain facilitates the recruitment of the adaptor protein MyD88.[1][3]

-

Myddosome Assembly: MyD88 molecules oligomerize, forming a scaffold for the recruitment of IRAK4 via death domain-death domain interactions. The formation of a sufficiently large MyD88 oligomer (greater than four molecules) serves as a critical threshold to recruit IRAK4.[1] This binary complex then recruits either IRAK1 or IRAK2, completing the core ternary complex.[3][4][5]

-

Downstream Signaling: The assembled Myddosome activates IRAK1 or IRAK2 through phosphorylation by IRAK4.[3] The activated IRAK1/2 then dissociates from the complex and interacts with TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase. This leads to the activation of the TAK1 (transforming growth factor-β-activated kinase 1) complex, which in turn activates the IKK (IκB kinase) complex and MAP kinases, ultimately resulting in the activation of NF-κB and AP-1 transcription factors.[6]

-

Interaction with Pellino E3 Ligase: IRAK4 and IRAK1 can also phosphorylate and activate Pellino E3 ligases.[7][8] Activated Pellino then mediates the K63-linked polyubiquitination of IRAK1, a crucial step for the recruitment of downstream signaling components.[7][9] Pellino 1 can form a signaling complex with IRAK4, IRAK1, and TRAF6.[10]

Signaling Pathway Diagram

Caption: The TLR/IL-1R signaling pathway leading to inflammation.

Quantitative Data and Structural Parameters

Table 1: Stoichiometry and Structural Parameters of the Myddosome Death Domain Complex

| Parameter | Value | Source |

| PDB ID | 3MOP | [11] |

| Method | X-ray Diffraction | [11] |

| Resolution | 3.40 Å | [11] |

| Stoichiometry | 6 MyD88 : 4 IRAK4 : 4 IRAK2 | [4][5][11][12] |

| Overall Structure | Left-handed helical oligomer ("signaling tower") | [4][5][12] |

| Dimensions | ~110 Å height, ~70 Å diameter | |

| Helical Parameters | ||

| Rotation per Subunit | 98 ± 2 ° | [5] |

| Translation per Subunit | ~6 Å | [5] |

| Subunits per Turn | ~3.7 | [5] |

Table 2: Assembly Kinetics of the Myddosome in Live Cells

| Parameter | Value | Conditions | Source |

| Time to first Myddosome formation (LPS) | ~80 seconds | Macrophages stimulated with LPS | [13] |

| Time to first Myddosome formation (Aβ) | ~372 seconds | Macrophages stimulated with Aβ fibrils | [13] |

| Mean lifetime of Myddosome (LPS) | ~170 seconds | Macrophages stimulated with LPS | [13] |

| Mean lifetime of Myddosome (Aβ) | ~220 seconds | Macrophages stimulated with Aβ fibrils | [13] |

| IRAK4 recruitment time post-MyD88 nucleation | ~14.4 ± 12.3 seconds | Live-cell imaging after IL-1β stimulation | [1] |

Experimental Protocols

Elucidating the structure and formation of the IRAK4 ternary complex requires a combination of structural biology, biochemistry, and cell biology techniques.

X-ray Crystallography of the Myddosome Death Domain Complex

This protocol is adapted from the methodology used to solve the crystal structure of the MyD88-IRAK4-IRAK2 death domain complex.[4][5]

Objective: To determine the high-resolution three-dimensional structure of the ternary complex's death domains.

Methodology:

-

Protein Expression and Purification:

-

Co-express the death domains of human MyD88 (e.g., residues 20-117), IRAK4 (e.g., residues 4-106), and IRAK2 (e.g., residues 1-112) in E. coli.

-

Incorporate C-terminal His-tags on MyD88 and IRAK4 for purification.

-

Lyse the cells and purify the ternary complex using Ni-NTA affinity chromatography.

-

Further purify the complex using size-exclusion chromatography (e.g., Superdex 200) to isolate the stable ternary complex.

-

-

Crystallization:

-

Concentrate the purified complex to approximately 1 mg/mL.

-

Set up hanging drop vapor diffusion experiments at 20°C.

-

Screen a variety of crystallization conditions. A successful condition reported is 50 mM Tris pH 8.0, 100–250 mM MgCl₂, and 8–15% ethanol.[4][5]

-

Optimize conditions to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using software like HKL2000.[4]

-

Solve the structure using molecular replacement or other phasing methods.

-

Refine the model against the experimental data to obtain the final structure.

-

References

- 1. rupress.org [rupress.org]

- 2. The delayed kinetics of Myddosome formation explains why amyloid-beta aggregates trigger Toll-like receptor 4 less efficiently than lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The IRAK-catalysed activation of the E3 ligase function of Pellino isoforms induces the Lys63-linked polyubiquitination of IRAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the phosphorylation sites on the E3 ubiquitin ligase Pellino that are critical for activation by IRAK1 and IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The IRAK-catalysed activation of the E3 ligase function of Pellino isoforms induces the Lys63-linked polyubiquitination of IRAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pellino 1 is required for interleukin-1 (IL-1)-mediated signaling through its interaction with the IL-1 receptor-associated kinase 4 (IRAK4)-IRAK-tumor necrosis factor receptor-associated factor 6 (TRAF6) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. www-users.med.cornell.edu [www-users.med.cornell.edu]

- 13. The delayed kinetics of Myddosome formation explains why amyloid-beta aggregates trigger Toll-like receptor 4 less efficiently than lipopolysaccharide | eLife [elifesciences.org]

E3 Ligase Recruitment by PROTAC IRAK4 Degrader-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC IRAK4 degrader-3 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a key mediator in inflammatory signaling pathways, IRAK4 represents a compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders and certain cancers. Unlike traditional small-molecule inhibitors that only block the kinase activity of their targets, PROTACs like IRAK4 degrader-3 offer a distinct mechanism of action by hijacking the cell's natural protein disposal system to eliminate the target protein entirely. This technical guide provides an in-depth overview of the recruitment of the E3 ligase by this compound, summarizing available data and outlining key experimental protocols for its characterization.

This compound is composed of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, this degrader engages the von Hippel-Lindau (VHL) E3 ligase, as indicated by its chemical structure and available information. The formation of a ternary complex between IRAK4, the PROTAC, and VHL is the critical first step in the degradation process, leading to the ubiquitination of IRAK4 and its subsequent recognition and degradation by the proteasome.

Core Mechanism: VHL-Mediated Degradation of IRAK4

The primary mechanism of action for this compound involves the formation of a [IRAK4]-[PROTAC]-[VHL] ternary complex. This proximity-induced event facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of IRAK4. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the IRAK4 protein.

Methodological & Application

Application Note: In Vitro Assay Protocols for PROTAC IRAK4 Degrader-3

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the in vitro characterization of PROTAC IRAK4 degrader-3, a proteolysis-targeting chimera designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2] Upon receptor activation, IRAK4 is recruited to the Myddosome complex, where it phosphorylates IRAK1, initiating a cascade that leads to the activation of NF-κB and MAPK pathways.[3][4] This signaling is crucial for innate immunity but its dysregulation is implicated in various inflammatory diseases and cancers.[1][5]

IRAK4 possesses both kinase and scaffolding functions, both of which are critical for downstream signaling.[1][6] While traditional kinase inhibitors can block its catalytic activity, they do not affect its scaffolding role. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of the target protein.[7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8]

This compound is a VHL-based PROTAC designed to specifically target IRAK4 for degradation.[9] This application note details the in vitro assays required to quantify its potency and efficacy in inducing IRAK4 degradation and inhibiting its downstream functional consequences.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the canonical IRAK4 signaling pathway and the mechanism by which a PROTAC degrader induces its degradation.

Caption: IRAK4 signaling cascade and PROTAC-induced degradation mechanism.

Data Presentation

The following tables summarize expected quantitative data from the described assays, which are essential for evaluating the performance of this compound.

Table 1: In Vitro Degradation of IRAK4 by this compound

| Cell Line | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|---|

| Human PBMCs | 2 | 50 | >90% |

| Human PBMCs | 18 | 15 | >95% |

| OCI-LY10 | 24 | 25 | >95% |

| TMD8 | 24 | 30 | >95% |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Functional Inhibition by this compound

| Assay | Cell Line / System | Stimulus | IC₅₀ (nM) |

|---|---|---|---|

| IL-6 Secretion | Human PBMCs | LPS | 20 |

| IRAK4 Kinase Activity | Recombinant Enzyme | - | 75 |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Workflow

The overall workflow for characterizing the PROTAC involves a series of assays to confirm target engagement, degradation, and functional impact.

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: IRAK4 Degradation Assay by Western Blot

Objective: To quantify the dose- and time-dependent degradation of endogenous IRAK4 in human peripheral blood mononuclear cells (PBMCs) following treatment with this compound.

Materials:

-

Human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: Rabbit anti-IRAK4, Mouse anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) Substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate PBMCs at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium.

-

Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) in DMSO. The final DMSO concentration in the culture should not exceed 0.1%.

-

Treat cells with the degrader or vehicle (DMSO) for desired time points (e.g., 2, 6, 18, 24 hours).

-

For mechanism validation, pre-treat a set of cells with 10 µM MG132 for 1 hour before adding the highest concentration of the degrader.[9]

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse cells with ice-cold RIPA buffer containing inhibitors and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.

-

Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary anti-IRAK4 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Image the blot using a chemiluminescence detection system.

-

-

Analysis:

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the IRAK4 band intensity to the corresponding GAPDH band intensity.

-

Calculate the percentage of IRAK4 remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining IRAK4 against the log-concentration of the degrader to determine the DC₅₀ value.

-

Protocol 2: Functional Assay for IL-6 Secretion by ELISA

Objective: To measure the ability of this compound to inhibit the production of the downstream inflammatory cytokine IL-6 in stimulated PBMCs.

Materials:

-

Human PBMCs

-

RPMI-1640 medium

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Human IL-6 ELISA Kit

Procedure:

-

Cell Plating and Treatment:

-

Plate PBMCs at 2 x 10⁵ cells/well in a 96-well plate.

-

Treat cells with serial dilutions of this compound for 2-4 hours.

-

-

Cell Stimulation:

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control (no LPS) and a stimulated vehicle control (DMSO + LPS).

-

Incubate for an additional 18-24 hours.[9]

-

-

Sample Collection and ELISA:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the culture supernatant for analysis.

-

Quantify the concentration of IL-6 in the supernatant using a commercial human IL-6 ELISA kit, following the manufacturer’s instructions.

-

-

Analysis:

-

Generate a standard curve using the IL-6 standards provided in the kit.

-

Calculate the IL-6 concentration for each sample.

-

Normalize the data by setting the IL-6 level in the stimulated vehicle control as 100% and the unstimulated control as 0%.

-

Plot the percentage of IL-6 inhibition against the log-concentration of the degrader to determine the IC₅₀ value.

-

Protocol 3: In Vitro Kinase Activity Assay

Objective: To determine if this compound directly inhibits the kinase activity of recombinant IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[11]

-

This compound

-

Staurosporine (positive control inhibitor)

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of this compound and staurosporine in the appropriate buffer.

-

-

Kinase Reaction:

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents, following the manufacturer’s protocol. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting ADP to ATP and measuring the new ATP via a luciferase-based reaction.

-

Read the luminescence on a plate reader.

-

-

Analysis:

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Normalize the data with a "no enzyme" control (0% activity) and a "vehicle" control (100% activity).

-

Plot the percentage of kinase inhibition against the log-concentration of the degrader to calculate the IC₅₀ value.

-

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scitechnol.com [scitechnol.com]

- 3. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 4. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. IRAK4 Kinase Enzyme System [se.promega.com]

- 11. promega.com [promega.com]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. bpsbioscience.com [bpsbioscience.com]

Cell-based assays for measuring IRAK4 degradation (e.g., HTRF, ELISA)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a key mediator in the innate immune signaling pathways.[1][2] It plays a crucial role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), leading to the activation of downstream transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[1][2] Given its central role in inflammation, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.

Targeted protein degradation, utilizing technologies such as proteolysis-targeting chimeras (PROTACs), has become a promising therapeutic modality. Unlike traditional inhibitors that only block the kinase activity of a protein, degraders can eliminate the entire protein, thereby abrogating both its catalytic and scaffolding functions. This application note provides an overview and detailed protocols for common cell-based assays used to measure the degradation of IRAK4, including Homogeneous Time-Resolved Fluorescence (HTRF) and Enzyme-Linked Immunosorbent Assay (ELISA).

IRAK4 Signaling Pathway

The binding of a ligand to a TLR or IL-1R recruits the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that ultimately leads to the activation of NF-κB and the transcription of inflammatory genes.

Cell-Based Assays for Measuring IRAK4 Degradation

Several robust and sensitive cell-based assays can be employed to quantify the degradation of IRAK4. The choice of assay often depends on the required throughput, sensitivity, and the specific experimental question being addressed.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a proximity-based assay that combines fluorescence resonance energy transfer (FRET) technology with time-resolved measurement of fluorescence. For quantifying total IRAK4 levels, the assay typically employs two specific antibodies that bind to different epitopes on the IRAK4 protein. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When both antibodies bind to IRAK4, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor. The intensity of the FRET signal is directly proportional to the concentration of IRAK4 in the cell lysate.

This protocol is adapted from the general principles of Revvity's HTRF assays.[3][4]

Materials:

-

Cells expressing endogenous IRAK4 (e.g., THP-1, OCI-Ly10, PBMCs)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

IRAK4 degrader compounds and vehicle control (e.g., DMSO)

-

HTRF Total IRAK4 Detection Kit (containing donor and acceptor antibodies)

-

HTRF-compatible lysis buffer

-

384-well low-volume white assay plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment. For suspension cells like THP-1, a typical density is 50,000 to 200,000 cells per well in 50 µL of culture medium. For adherent cells, seed to achieve 70-80% confluency.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the IRAK4 degrader compounds in the appropriate cell culture medium.

-

Add the desired volume of the compound dilutions to the cells. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).

-

Incubate for the desired time period to allow for protein degradation (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis:

-

For adherent cells, aspirate the culture medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.

-

Add 50 µL of HTRF-compatible lysis buffer to each well.

-

Incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete lysis.

-

-

Assay Plate Preparation and Reading:

-

Transfer 16 µL of the cell lysate from the 96-well plate to a 384-well low-volume white assay plate.

-

Prepare the HTRF antibody mix according to the kit manufacturer's instructions by diluting the donor and acceptor antibodies in the provided detection buffer.

-

Add 4 µL of the premixed antibody solution to each well of the 384-well plate.

-

Seal the plate and incubate at room temperature for 4 hours to overnight, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data to the vehicle-treated control wells to determine the percentage of remaining IRAK4.

-

Plot the percentage of IRAK4 degradation against the compound concentration and fit the data to a four-parameter logistic equation to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

-

Enzyme-Linked Immunosorbent Assay (ELISA)